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Compound of Interest
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Cat. No.: B190580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
α-Angelica lactone, a biomass-derived five-membered unsaturated γ-lactone, has emerged as

a versatile and valuable building block in asymmetric catalysis. Its unique structural features,

including a prochiral center and multiple reactive sites, allow it to participate in a variety of

stereoselective transformations. This document provides detailed application notes and

experimental protocols for key asymmetric reactions utilizing α-Angelica lactone, offering a

practical guide for the synthesis of complex, enantioenriched molecules relevant to

pharmaceutical and agrochemical research.

I. Diastereoselective Aldol-Type Addition to β-Halo-
α-Ketoesters
This protocol details a highly diastereoselective addition of α-Angelica lactone to β-halo-α-

ketoesters, catalyzed by the commercially available cinchona alkaloid, quinidine. This reaction

is notable for its unusual α-regioselectivity, providing access to densely functionalized γ-

butyrolactones with three contiguous stereocenters.[1]

Reaction Principle
The reaction proceeds via an aldol-type addition where α-Angelica lactone acts as a

nucleophile at its α-position. The quinidine catalyst is believed to activate the substrates and
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control the facial selectivity of the nucleophilic attack, leading to high diastereoselectivity.
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Quinidine
(10 mol%)

catalyzes

2-MeTHF, rt, 6h
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Caption: Quinidine-catalyzed diastereoselective aldol-type addition.

Experimental Protocol
Materials:

β-Halo-α-ketoester (1.0 equiv)

α-Angelica lactone (2.0 equiv)

Quinidine (10 mol%)

2-Methyltetrahydrofuran (2-MeTHF)

Hexanes

Ethyl acetate (EtOAc)

Celite
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10% Palladium on carbon (for optional hydrogenation)

Hydrogen gas (for optional hydrogenation)

Procedure:[1]

To a 1-dram vial, add the β-halo-α-ketoester (0.1 mmol, 1.0 equiv).

Add 2-MeTHF (1.0 mL) followed by α-Angelica lactone (0.2 mmol, 2.0 equiv).

Stir the reaction mixture at room temperature for one minute.

Add quinidine (0.01 mmol, 10 mol%) in one portion.

Stir the reaction at room temperature for 6 hours.

Upon completion, concentrate the reaction mixture in vacuo.

Purify the crude product by flash column chromatography using a gradient of hexanes/EtOAc

(from 95:5 to 80:20).

Optional Hydrogenation:

In a separate vial, charge 10% Pd/C (40 w/w %) and flush with nitrogen.

Add a solution of the purified adduct (0.1 mmol, 1.0 equiv) in EtOAc (1 mL).

Sparge the solution with hydrogen gas for 5 minutes.

Stir the reaction for 72 hours in a high-pressure reactor under 120 psi of H₂.

Filter the reaction mixture through a celite plug, rinsing with ethyl acetate, and concentrate in

vacuo to yield the hydrogenated product.
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Entry
β-Halo-α-ketoester
Substituent

Yield (%)
Diastereomeric
Ratio (dr)

1 Phenyl (Br) 75 >20:1

2 Phenyl (Cl) 68 >20:1

3 4-Chlorophenyl (Br) 71 >20:1

4 2-Naphthyl (Br) 65 >20:1

II. Enantioselective Conjugate Addition of
Arylboronic Acids
This protocol describes a rhodium-catalyzed stereoconvergent 1,4-addition of arylboronic acids

to α-Angelica lactone derivatives. This dynamic kinetic resolution process provides access to

stereochemically complex γ-butyrolactones with high enantioselectivity.[2][3][4]

Reaction Principle
The reaction proceeds through a dynamic kinetic resolution. α-Angelica lactone is isomerized in

situ to a racemic mixture of the α,β-unsaturated butenolide. A chiral rhodium catalyst then

facilitates the enantioselective 1,4-addition of an arylboronic acid to one of the enantiomers of

the butenolide, leading to an enantioenriched product.

α-Angelica Lactone Isomerization Racemic α,β-Unsaturated
Butenolide

Enantioenriched
γ-Butyrolactone

Dynamic Kinetic
Resolution

Arylboronic Acid

[Rh(OH)((S)-BINAP)]₂
catalyzes
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Caption: Rh-catalyzed stereoconvergent conjugate addition.

Experimental Protocol
Materials:

α-Angelica lactone (1.0 equiv)

Arylboronic acid (1.5 equiv)

[Rh(OH)((S)-BINAP)]₂ (1 mol%)

Triethylamine (Et₃N) (10 mol%)

1,4-Dioxane

Water

Procedure:[2]

To an oven-dried vial, add [Rh(OH)((S)-BINAP)]₂ (0.01 mmol, 1 mol%).

Add α-Angelica lactone (1.0 mmol, 1.0 equiv) and arylboronic acid (1.5 mmol, 1.5 equiv).

Add 1,4-dioxane (2.0 mL) and water (0.2 mL).

Add triethylamine (0.1 mmol, 10 mol%).

Stir the reaction mixture at 60 °C for 12-24 hours.

After cooling to room temperature, dilute the reaction with ethyl acetate and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography.
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Entry
Arylboronic
Acid

Yield (%) dr
Enantiomeric
Ratio (er)

1
Phenylboronic

acid
89 >20:1 93:7

2
4-Tolylboronic

acid
85 >20:1 94:6

3

4-

Methoxyphenylb

oronic acid

92 >20:1 95:5

4

1-

Naphthylboronic

acid

78 >20:1 92:8

III. Asymmetric Vinylogous Mannich-Type Reaction
This section outlines a direct, highly diastereo- and enantioselective asymmetric vinylogous

Mannich-type reaction of α-Angelica lactone with aldimines, catalyzed by a chiral N,N'-dioxide-

Sc(III) complex.[5] This method yields chiral δ-amino-γ,γ-disubstituted butenolides with

adjacent quaternary and tertiary stereocenters.

Reaction Principle
In this reaction, α-Angelica lactone acts as a vinylogous nucleophile, attacking the aldimine at

the γ-position. The chiral scandium complex coordinates to both the lactone and the aldimine,

creating a rigid transition state that dictates the high stereoselectivity of the reaction.
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Caption: Workflow for the asymmetric vinylogous Mannich reaction.

Experimental Protocol
Materials:

α-Angelica lactone (1.2 equiv)

Aldimine (1.0 equiv)

Chiral N,N'-dioxide ligand (L2) (6 mol%)

Sc(OTf)₃ (5 mol%)

4Å Molecular sieves

Dichloromethane (CH₂Cl₂)

Procedure:[5]

In a flame-dried Schlenk tube under a nitrogen atmosphere, add the chiral N,N'-dioxide

ligand L2 (0.006 mmol, 6 mol%) and Sc(OTf)₃ (0.005 mmol, 5 mol%).

Add freshly distilled CH₂Cl₂ (0.5 mL) and stir the mixture at room temperature for 30 minutes.
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Add 4Å molecular sieves (50 mg) and cool the mixture to -20 °C.

Add the aldimine (0.1 mmol, 1.0 equiv) and α-Angelica lactone (0.12 mmol, 1.2 equiv).

Stir the reaction at -20 °C for 24-48 hours.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the residue by flash column chromatography on silica gel.

Data Presentation

Entry
Aldimine
Substituent
(Ar)

Yield (%) dr ee (%)

1 Phenyl 95 >99:1 98

2 4-Nitrophenyl 92 >99:1 97

3 4-Chlorophenyl 96 >99:1 99

4 2-Thienyl 88 >99:1 96

IV. Enzymatic Asymmetric Reduction to γ-
Valerolactone
This protocol describes a stereodivergent biocatalytic formal reduction of α-Angelica lactone to

both enantiomers of γ-valerolactone in a one-pot cascade.[6][7][8] This method utilizes the

promiscuous isomerization and native reductase activities of Old Yellow Enzymes (OYEs).

Reaction Principle
The process involves a two-step enzymatic cascade. First, an OYE catalyzes the asymmetric

isomerization of α-Angelica lactone to chiral β-angelica lactone. Subsequently, the same or a
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different OYE reduces the β-angelica lactone to the corresponding chiral γ-valerolactone. By

selecting appropriate enzymes, either the (R)- or (S)-enantiomer of γ-valerolactone can be

obtained.

α-Angelica Lactone

Asymmetric
Isomerization

Chiral β-Angelica
Lactone

GsOYE & YqiM BfOYE4

Reduction

(R)-γ-Valerolactone (S)-γ-Valerolactone

Click to download full resolution via product page

Caption: Stereodivergent enzymatic reduction of α-Angelica lactone.

Experimental Protocol
Materials:

α-Angelica lactone

Old Yellow Enzyme (e.g., GsOYE, YqiM, BfOYE4)

Tris-HCl buffer (50 mM, pH 7.5)
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Dimethyl sulfoxide (DMSO)

Formate dehydrogenase (FDH)

NAD⁺

Sodium formate

Procedure for (R)-γ-Valerolactone:[9]

In a reaction vessel, prepare a solution of α-Angelica lactone (10 mM) in Tris-HCl buffer

containing 2% (v/v) DMSO.

Add GsOYE and YqiM enzymes to the solution.

Incubate the mixture at 30 °C for the desired isomerization time.

For the reduction step, add NAD⁺ (0.1 mM), sodium formate (50 mM), and formate

dehydrogenase (1 U/mL).

Continue the incubation at 30 °C for 24 hours.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and

analyze by chiral gas chromatography.

Procedure for (S)-γ-Valerolactone:[6]

Follow the same initial procedure, but use only the BfOYE4 enzyme.

After the isomerization step, proceed with the reduction by adding the cofactor regeneration

system as described above.

Data Presentation
Product Enzyme System Conversion (%) ee (%)

(R)-γ-Valerolactone GsOYE and YqiM 41 91

(S)-γ-Valerolactone BfOYE4 41 84
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V. Lipase-Catalyzed Kinetic Resolution of Secondary
Alcohols
This protocol utilizes α-Angelica lactone as a non-conventional, irreversible acylating agent in

the lipase-catalyzed kinetic resolution of racemic secondary alcohols.[10] This method allows

for the separation of enantiomers with high selectivity.

Reaction Principle
In the presence of a lipase, such as Candida antarctica lipase B (CAL-B), α-Angelica lactone

selectively acylates one enantiomer of a racemic secondary alcohol. This results in a mixture of

the unreacted alcohol enantiomer and the esterified alcohol enantiomer, which can then be

separated. The reaction is irreversible due to the tautomerization of the resulting enol to a

stable ketone.

Racemic sec-Alcohol

Enantioselective
Acylation

α-Angelica Lactone Lipase (e.g., CAL-B)

catalyzes

Unreacted Alcohol
(one enantiomer)

Esterified Alcohol
(other enantiomer)

Click to download full resolution via product page

Caption: Lipase-catalyzed kinetic resolution using α-Angelica lactone.

Experimental Protocol
Materials:

Racemic secondary alcohol (1.0 equiv)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/acssuschemeng.1c02845
https://www.benchchem.com/product/b190580?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


α-Angelica lactone (2.0 equiv)

Immobilized Candida antarctica lipase B (CAL-B)

Organic solvent (e.g., toluene, isooctane)

Molecular sieves (optional)

Procedure:[10]

To a vial containing the racemic secondary alcohol (0.75 mmol), add the organic solvent (3

mL).

Add α-Angelica lactone (1.5 mmol, 2.0 equiv).

Add immobilized CAL-B (e.g., 30 mg).

If necessary, add molecular sieves to ensure anhydrous conditions.

Shake the mixture at a controlled temperature (e.g., 30-60 °C) for the required time (typically

24-168 hours).

Monitor the reaction progress by TLC or GC.

Once the desired conversion is reached (ideally ~50%), filter off the enzyme.

Concentrate the filtrate and separate the unreacted alcohol and the esterified product by

column chromatography.

Data Presentation
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Entry Substrate
Conversion
(%)

ee (alcohol)
(%)

ee (ester)
(%)

Enantiosele
ctivity (E)

1

1-

Phenylethano

l

48 98 >99 >200

2

1-(4-

Chlorophenyl

)ethanol

49 97 >99 >200

3

1-

(Naphthalen-

2-yl)ethanol

46 99 98 >200

4

1-(10H-

Phenothiazin-

10-yl)propan-

2-ol

42 72 98 >200

Conclusion
α-Angelica lactone is a highly versatile platform molecule for asymmetric synthesis. The

protocols outlined in these application notes demonstrate its utility in a range of catalytic

systems, including organocatalysis, transition-metal catalysis, and biocatalysis. These methods

provide robust and stereoselective routes to valuable chiral building blocks, highlighting the

significant potential of α-Angelica lactone in modern synthetic organic chemistry and drug

discovery. Researchers are encouraged to adapt and optimize these protocols for their specific

synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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